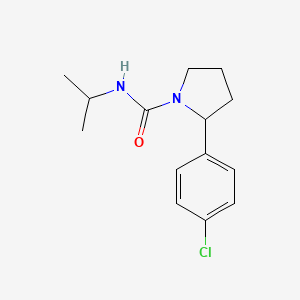![molecular formula C20H18ClNO3 B6029844 2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6029844.png)
2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMA and belongs to the family of cyclohexanediones. CCMA has been studied extensively for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of CCMA is not fully understood. However, it has been suggested that CCMA inhibits the activity of enzymes that are involved in the biosynthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell growth, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
CCMA has been shown to have a selective cytotoxic effect on cancer cells. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. CCMA has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CCMA in lab experiments is its selective cytotoxic effect on cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, the low yield of the synthesis process and the limited availability of CCMA may pose a challenge for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on CCMA. One possible direction is to study the potential of CCMA as a therapeutic agent for various types of cancer. Another direction is to investigate the mechanism of action of CCMA in more detail. Additionally, the development of more efficient synthesis methods for CCMA could help to overcome the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of CCMA involves the reaction of 4-chloroaniline and 4-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification using column chromatography. The yield of the reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
CCMA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties and has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells. CCMA has also been studied for its potential use as an antifungal agent.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-25-17-8-2-13(3-9-17)14-10-19(23)18(20(24)11-14)12-22-16-6-4-15(21)5-7-16/h2-9,12,14,23H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZXNNDLHJYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6029762.png)
![3-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[2-(4-fluorophenyl)ethyl]-1-piperidinecarboxamide trifluoroacetate](/img/structure/B6029765.png)
![(4-ethoxybenzyl)({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6029775.png)
![1-methyl-4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6029783.png)
![N'-(1H-indol-3-ylmethylene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B6029797.png)
![{3-benzyl-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6029805.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6029828.png)
![1-(2-methoxyethyl)-6-oxo-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6029831.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6029833.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B6029841.png)

![ethyl 1-[3-(4-hydroxyphenyl)-1-methylpropyl]-4-piperidinecarboxylate](/img/structure/B6029862.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-methoxybenzamide](/img/structure/B6029865.png)